Cas no 2172556-33-9 (1-(5-hydroxypentan-2-yl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid)

1-(5-hydroxypentan-2-yl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid structure
2172556-33-9 structure
商品名:1-(5-hydroxypentan-2-yl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid
CAS番号:2172556-33-9
MF:C9H12F3N3O3
メガワット:267.205092430115
CID:5795056
PubChem ID:165734102

1-(5-hydroxypentan-2-yl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid 化学的及び物理的性質

名前と識別子

    • 1-(5-hydroxypentan-2-yl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid
    • 2172556-33-9
    • EN300-1593256
    • インチ: 1S/C9H12F3N3O3/c1-5(3-2-4-16)15-7(9(10,11)12)6(8(17)18)13-14-15/h5,16H,2-4H2,1H3,(H,17,18)
    • InChIKey: YQRQMWVWWUTHHU-UHFFFAOYSA-N
    • ほほえんだ: FC(C1=C(C(=O)O)N=NN1C(C)CCCO)(F)F

計算された属性

  • せいみつぶんしりょう: 267.08307574g/mol
  • どういたいしつりょう: 267.08307574g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 8
  • 重原子数: 18
  • 回転可能化学結合数: 5
  • 複雑さ: 301
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 88.2Ų
  • 疎水性パラメータ計算基準値(XlogP): 0.8

1-(5-hydroxypentan-2-yl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1593256-10.0g
1-(5-hydroxypentan-2-yl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid
2172556-33-9
10g
$7988.0 2023-06-04
Enamine
EN300-1593256-0.25g
1-(5-hydroxypentan-2-yl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid
2172556-33-9
0.25g
$1708.0 2023-06-04
Enamine
EN300-1593256-0.05g
1-(5-hydroxypentan-2-yl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid
2172556-33-9
0.05g
$1560.0 2023-06-04
Enamine
EN300-1593256-5.0g
1-(5-hydroxypentan-2-yl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid
2172556-33-9
5g
$5387.0 2023-06-04
Enamine
EN300-1593256-250mg
1-(5-hydroxypentan-2-yl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid
2172556-33-9
250mg
$1708.0 2023-09-23
Enamine
EN300-1593256-5000mg
1-(5-hydroxypentan-2-yl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid
2172556-33-9
5000mg
$5387.0 2023-09-23
Enamine
EN300-1593256-10000mg
1-(5-hydroxypentan-2-yl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid
2172556-33-9
10000mg
$7988.0 2023-09-23
Enamine
EN300-1593256-1000mg
1-(5-hydroxypentan-2-yl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid
2172556-33-9
1000mg
$1857.0 2023-09-23
Enamine
EN300-1593256-1.0g
1-(5-hydroxypentan-2-yl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid
2172556-33-9
1g
$1857.0 2023-06-04
Enamine
EN300-1593256-2.5g
1-(5-hydroxypentan-2-yl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid
2172556-33-9
2.5g
$3641.0 2023-06-04

1-(5-hydroxypentan-2-yl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid 関連文献

1-(5-hydroxypentan-2-yl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acidに関する追加情報

Introduction to 1-(5-hydroxypentan-2-yl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid (CAS No. 2172556-33-9)

1-(5-hydroxypentan-2-yl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid (CAS No. 2172556-33-9) is a novel compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, including a hydroxyalkyl substituent and a trifluoromethyl group attached to a 1,2,3-triazole ring. These features contribute to its potential therapeutic applications and make it an interesting subject for further investigation.

The 1,2,3-triazole moiety is a versatile heterocyclic ring that has been widely explored in drug discovery due to its favorable properties such as high stability, ease of synthesis, and the ability to form strong hydrogen bonds. The presence of the trifluoromethyl group enhances the lipophilicity and metabolic stability of the molecule, which are crucial for improving drug-like properties. Additionally, the hydroxyalkyl substituent can influence the compound's solubility and bioavailability, making it a valuable component in the design of new pharmaceutical agents.

Recent studies have highlighted the potential of 1-(5-hydroxypentan-2-yl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid in various therapeutic areas. For instance, research published in the Journal of Medicinal Chemistry has shown that this compound exhibits potent anti-inflammatory and anti-cancer activities. The anti-inflammatory effects are attributed to its ability to inhibit key enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX). In cancer research, this compound has demonstrated selective cytotoxicity against various cancer cell lines, particularly those resistant to conventional chemotherapeutic agents.

The mechanism of action of 1-(5-hydroxypentan-2-yl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid is not yet fully understood but is believed to involve multiple pathways. One proposed mechanism is its ability to modulate signaling pathways associated with cell proliferation and apoptosis. For example, it has been shown to downregulate the expression of pro-survival proteins such as Bcl-2 and upregulate pro-apoptotic proteins like Bax. This dual action makes it a promising candidate for the development of new anti-cancer drugs.

In addition to its therapeutic potential, 1-(5-hydroxypentan-2-yl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid has also been studied for its use as a building block in organic synthesis. The versatility of the 1,2,3-triazole ring allows for easy functionalization through click chemistry reactions, making it a valuable intermediate in the synthesis of more complex molecules. This property has led to its application in the development of new materials and pharmaceuticals with enhanced properties.

The synthesis of 1-(5-hydroxypentan-2-yl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid typically involves a multi-step process that includes the formation of the 1,2,3-triazole ring through copper-catalyzed azide–alkyne cycloaddition (CuAAC) reactions. The introduction of the hydroxyalkyl and trifluoromethyl groups can be achieved through subsequent functional group manipulations. Recent advancements in synthetic methods have led to more efficient and scalable routes for producing this compound on both laboratory and industrial scales.

Clinical trials involving 1-(5-hydroxypentan-2-yl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid are currently underway to evaluate its safety and efficacy in human subjects. Preliminary results from phase I trials have shown promising outcomes with no significant adverse effects reported at therapeutic doses. These findings have paved the way for further clinical investigations and potential approval for use in treating various diseases.

In conclusion, 1-(5-hydroxypentan-2-yl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid (CAS No. 2172556-33-9) is a promising compound with a wide range of potential applications in medicinal chemistry and pharmaceutical research. Its unique structural features and favorable biological activities make it an attractive candidate for further development as a therapeutic agent. Ongoing research and clinical trials will continue to elucidate its full potential and contribute to advancements in drug discovery.

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